![molecular formula C14H12ClNO5S B13529285 2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid is a complex organic compound that features a sulfonamide group, a chlorinated aromatic ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid typically involves multiple steps, starting with the chlorination of a hydroxybenzenesulfonamide derivative. This is followed by a coupling reaction with a phenylacetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include purification steps such as crystallization, filtration, and recrystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or bromo derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-hydroxybenzenesulfonamide: Shares the sulfonamide and chlorinated aromatic ring but lacks the phenylacetic acid moiety.
Phenylacetic acid: Contains the carboxylic acid functional group but lacks the sulfonamide and chlorinated aromatic ring.
Uniqueness
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and phenylacetic acid moieties allows for a broader range of applications compared to its individual components.
Propiedades
Fórmula molecular |
C14H12ClNO5S |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
2-[3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C14H12ClNO5S/c15-11-5-2-6-12(14(11)19)22(20,21)16-10-4-1-3-9(7-10)8-13(17)18/h1-7,16,19H,8H2,(H,17,18) |
Clave InChI |
KIHNFFHPSDCHNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



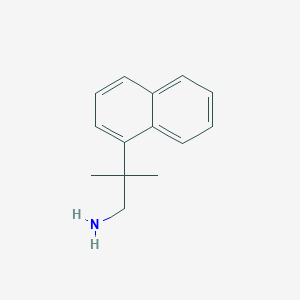
![Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)

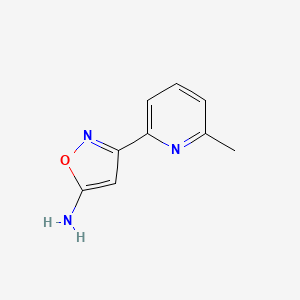
![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)
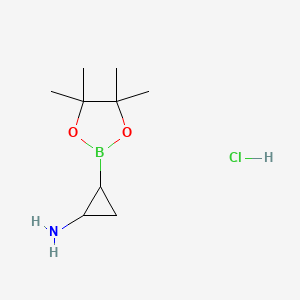
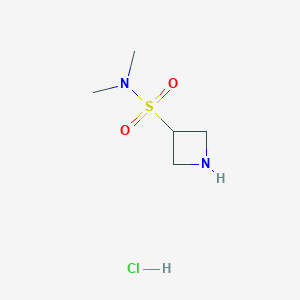
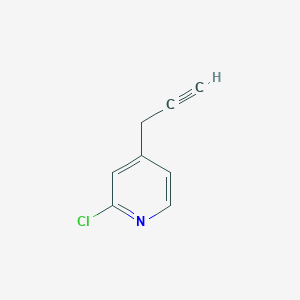

![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)

